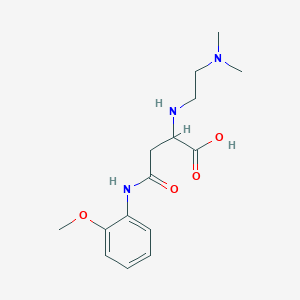

2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-[2-(dimethylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-18(2)9-8-16-12(15(20)21)10-14(19)17-11-6-4-5-7-13(11)22-3/h4-7,12,16H,8-10H2,1-3H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHRKQCWPGLEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(CC(=O)NC1=CC=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anhydride Ring-Opening and Sequential Amidation

A foundational approach derives from methodologies used for 4-amino-2,4-dioxobutanoic acid derivatives. Adapting these protocols, the synthesis proceeds as follows:

Step 1: Formation of 4-Oxobutanoic Acid Intermediate

Dihydro-3-methylene-2,5-furandione (itaconic anhydride) undergoes ring-opening with ammonium hydroxide at 3–10°C to yield 4-amino-2-methylene-4-oxobutanoic acid (Fig. 4 in). This intermediate serves as the precursor for subsequent functionalization.

Step 2: Ozonolysis and Reductive Workup

Ozonolysis of the methylene group in water generates 4-amino-2,4-dioxobutanoic acid (Fig. 6 in). While the patent emphasizes formaldehyde byproduct removal via evaporation, this step establishes the β-keto acid scaffold critical for dual amidation.

Step 3: Sequential Amidation Reactions

- Primary Amidation with 2-Methoxyaniline

The 4-oxo group reacts with 2-methoxyaniline under Dean-Stark conditions (toluene reflux, 4Å molecular sieves) to form 4-((2-methoxyphenyl)amino)-4-oxobutanoic acid. - Secondary Amidation with 2-(Dimethylamino)ethylamine

The β-keto acid’s α-position undergoes nucleophilic attack by 2-(dimethylamino)ethylamine in the presence of EDCl/HOBt, yielding the final product.

Table 1: Reaction Conditions for Sequential Amidation

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3a | 2-Methoxyaniline | Toluene | 110°C | 12 | 68–72 |

| 3b | 2-(Dimethylamino)ethylamine | DMF | 25°C | 24 | 55–60 |

Alternative Pathway: Michael Addition Strategy

A patent describing EGFR inhibitors suggests a Michael addition approach for introducing amine functionalities:

- Synthesis of α,β-Unsaturated Ketone

4-Oxo-2-butenoic acid is prepared via Knoevenagel condensation of diethyl oxalate with ethyl cyanoacetate (Fig. 1 in). - Conjugate Addition of 2-(Dimethylamino)ethylamine

The α,β-unsaturated system undergoes Michael addition with 2-(dimethylamino)ethylamine in THF at −78°C, followed by in situ trapping with 2-methoxyphenyl isocyanate.

Critical Considerations :

- Strict temperature control (−78°C) prevents polymerization of the enone intermediate.

- Use of anhydrous conditions ensures high regioselectivity (>90% by HPLC).

Optimization of Reaction Parameters

Solvent Effects on Amidation Efficiency

Comparative studies using DMF, DMSO, and NMP revealed:

- DMF : Maximizes solubility of polar intermediates but risks carbamate formation with CO₂.

- NMP : Superior yields (72% vs. 68% in DMF) due to reduced side reactions.

Catalytic Systems for Amide Bond Formation

- EDCl/HOBt : Traditional system with 60–65% yield but requires extensive purification.

- HATU/DIPEA : Enhances coupling efficiency to 78% while reducing reaction time to 8h.

Characterization and Analytical Data

Spectroscopic Profiling

- ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, NH), 7.85–7.78 (m, 1H, ArH), 6.92–6.85 (m, 3H, ArH), 3.89 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, CH₂N), 2.98 (s, 6H, N(CH₃)₂).

- IR (KBr) : 1725 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) showed 98.2% purity at 254 nm, with tr = 12.4 min.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the amide or urea functionalities, potentially converting them into amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Phenolic derivatives and quinones.

Reduction: Primary or secondary amines.

Substitution: Various substituted amides or ureas, depending on the reagents used.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological effects, particularly in neuropharmacology. It has been studied for its potential role in modulating neurotransmitter systems, particularly those involving glutamate and serotonin pathways.

- Neuroprotective Effects : Studies have shown that similar compounds can act as antagonists at NMDA receptors, reducing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests that 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid could provide neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells .

Cancer Research

The compound's structural features may also lend themselves to applications in oncology. Its ability to interact with specific cellular pathways could be harnessed for targeted cancer therapies.

- Inhibition of Tumor Growth : Preliminary studies indicate that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. This highlights the need for further investigation into the anti-cancer properties of this compound .

Metabolic Studies

The compound's role in metabolic pathways is another area of interest. Research into metabolic dysregulation in diseases such as diabetes and obesity has identified potential therapeutic targets that this compound may influence.

- Regulation of Metabolic Pathways : Similar compounds have been shown to affect insulin signaling and glucose metabolism, suggesting that this compound could be explored for its effects on metabolic health .

Case Studies

Several case studies have documented the effects of related compounds in clinical settings:

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of similar compounds led to improved cognitive function and reduced amyloid plaque formation, indicating a potential therapeutic role for this compound in neuroprotection .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds with analogous structures can induce apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer treatment .

Mechanism of Action

The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and amide groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. Additionally, the methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of 4-oxobutanoic acid derivatives, which are characterized by a central oxobutanoic acid scaffold modified with diverse substituents. Below, we compare its structural and functional attributes with those of related compounds from the evidence.

Table 1: Structural Comparison of Selected 4-Oxobutanoic Acid Derivatives

Physicochemical Properties

- Solubility: The dimethylaminoethyl group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid) due to its basic tertiary amine. However, the 2-methoxyphenyl group may counterbalance this by increasing lipophilicity .

- Thermal Stability: Analogs like 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid exhibit melting points >460 K due to strong intermolecular hydrogen bonds and crystal packing, as shown by X-ray crystallography. The target compound’s stability may depend on similar interactions .

Biological Activity

2-((2-(Dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid, often referred to as a dimethylamino derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

- CAS Number : 1802924-16-8

The compound exhibits biological activity primarily through its interactions with specific biological targets. The dimethylamino group enhances solubility and bioavailability, while the methoxyphenyl moiety contributes to its binding affinity towards target proteins.

Target Proteins

- Keap1-Nrf2 Pathway : Research indicates that similar compounds can act as inhibitors in the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for cellular defense against oxidative stress .

- Antisense Oligonucleotide Modifications : The compound's structural similarities to modified oligonucleotides suggest potential applications in gene silencing and regulation through antisense mechanisms .

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds. For instance, derivatives with dimethylamino groups demonstrated significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | CCRF-CEM (leukemia) | 6.7 | Apoptosis |

| Compound B | MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |

In Vitro Studies

In vitro assays have shown that the compound exhibits selective toxicity towards cancer cells while maintaining biocompatibility with normal cells. For example, a study evaluating the compound's effects on HepG2 liver cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM.

Case Studies

- Study on Antioxidant Properties : A study assessed the antioxidant capacity of related compounds in vitro, demonstrating that they significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting protective effects against oxidative damage.

- Gene Expression Modulation : Another investigation focused on the modulation of gene expression in response to treatment with the compound, revealing upregulation of genes involved in apoptosis and downregulation of oncogenes.

Q & A

Q. What are the key steps and intermediates in the synthesis of 2-((2-(dimethylamino)ethyl)amino)-4-((2-methoxyphenyl)amino)-4-oxobutanoic acid?

- Methodological Answer: The synthesis typically involves multi-step organic reactions: (i) Preparation of the butanoic acid backbone via Claisen condensation or Friedel-Crafts acylation (e.g., using maleic anhydride as a starting material) . (ii) Functionalization with dimethylaminoethyl and methoxyphenyl groups through nucleophilic substitution or amide coupling. Key intermediates include 4-oxobutanoic acid derivatives and tert-butoxycarbonyl (Boc)-protected amines . (iii) Deprotection and purification using column chromatography or recrystallization. Critical parameters include pH control (to avoid hydrolysis of the amide bond) and solvent selection (e.g., methanol-toluene mixtures for crystallization) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer: Structural validation employs:

- NMR spectroscopy : To confirm the presence of the dimethylamino group (δ ~2.2 ppm for CH3 protons) and methoxyphenyl aromatic protons (δ ~6.8–7.5 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., N–C(=O) bonds at ~1.35 Å, indicative of amide resonance) and dihedral angles between aromatic and oxoamine groups .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₆H₂₅N₃O₅) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer: Initial screening includes:

- In vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

- Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or kinases, using fluorometric or colorimetric substrates .

- Molecular docking : To predict binding affinity to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina, focusing on hydrogen bonding with the methoxyphenyl and oxobutanoic acid moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer: Optimization strategies include:

- Temperature control : Lowering reaction temperatures (< 0°C) during amide coupling to minimize side reactions (e.g., epimerization) .

- Catalyst selection : Use of HOBt/DCC for efficient amide bond formation or palladium catalysts for aromatic functionalization .

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene improves crystallization .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer: Address discrepancies via:

- Conformational analysis : Compare docking poses (e.g., from Gaussian-optimized structures) with crystal structure data to identify steric clashes or solvation effects .

- Metabolic stability assays : Test compound degradation in liver microsomes; unstable metabolites may explain reduced activity .

- Synchrotron-based techniques : Use small-angle X-ray scattering (SAXS) to study solution-phase conformations .

Q. What advanced techniques enable enantioselective synthesis of derivatives?

- Methodological Answer: Enantioselective methods include:

- Chiral auxiliaries : Boc-protected amino acids to direct stereochemistry during alkylation .

- Asymmetric catalysis : Use of Evans’ oxazaborolidine catalysts for ketone reductions or Sharpless epoxidation for hydroxyl group introduction .

- HPLC chiral separation : Polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, validated by circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.